molecular formula C13H10N2O B2690602 2-(o-Tolyl)oxazolo[4,5-b]pyridine CAS No. 52333-63-8

2-(o-Tolyl)oxazolo[4,5-b]pyridine

Cat. No. B2690602
CAS RN: 52333-63-8
M. Wt: 210.236
InChI Key: KHCASXXYOIOXOW-UHFFFAOYSA-N
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Description

2-(o-Tolyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C13H10N2O and a molecular weight of 210.23 . It is also known by other names such as 2-(2-methylphenyl)-Oxazolo[4,5-b]pyridine .


Synthesis Analysis

The synthesis of 2-(o-Tolyl)oxazolo[4,5-b]pyridine and related compounds often involves palladium-catalyzed direct C–H bond functionalization . The addition of a bidentate NC-type ligand, most effectively 2-(o-tolyl) pyridine, significantly enhances the C H arylation reaction . Various aryl-alkyl ketones, including cyclic, aliphatic, and heterocyclic ones, are competent substrates, and arylboronic acid esters are used as aryl sources .


Molecular Structure Analysis

The molecular structure of 2-(o-Tolyl)oxazolo[4,5-b]pyridine is characterized by the presence of an oxazolo[4,5-b]pyridine core with an o-tolyl (2-methylphenyl) substituent . The substituent on the oxazolo[4,5-b]pyridines can remarkably change their spectra properties and increase the first excited-state dipole moments .


Chemical Reactions Analysis

In terms of chemical reactions, 2-(o-Tolyl)oxazolo[4,5-b]pyridine has been reported to participate in ruthenium-catalyzed ketone directed ortho-arylation . The addition of a bidentate NC-type ligand, most effectively 2-(o-tolyl) pyridine, significantly enhances the C H arylation reaction .

Mechanism of Action

While the specific mechanism of action for 2-(o-Tolyl)oxazolo[4,5-b]pyridine is not explicitly mentioned in the search results, it’s worth noting that the compound’s reactivity in chemical reactions is often facilitated by transition metal catalysts, such as palladium or ruthenium .

Safety and Hazards

While specific safety and hazard information for 2-(o-Tolyl)oxazolo[4,5-b]pyridine is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for 2-(o-Tolyl)oxazolo[4,5-b]pyridine research could involve further exploration of its reactivity in various chemical reactions, particularly those involving transition metal catalysts . Additionally, the impact of different substituents on the compound’s spectra properties and first excited-state dipole moments could be a valuable area of study .

properties

IUPAC Name

2-(2-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-5-2-3-6-10(9)13-15-12-11(16-13)7-4-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCASXXYOIOXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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